

Technical Support Center: Improving Carfecillin Efficacy in In Vivo Studies

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Compound of Interest		
Compound Name:	Carfecillin	
Cat. No.:	B1210596	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of **Carfecillin** in in vivo studies. All quantitative data is summarized in tables, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is Carfecillin and what is its primary application in in vivo studies?

Carfecillin is a β-lactam antibiotic and an orally administered phenyl ester of carbenicillin, functioning as a prodrug.[1] Upon oral administration, it is rapidly hydrolyzed in the body to release the active antibiotic, carbenicillin.[1] Its primary use in in vivo research is for modeling the treatment of urinary tract infections (UTIs), particularly those caused by susceptible Gramnegative bacteria like Escherichia coli and Pseudomonas aeruginosa.[2][3]

Q2: How does **Carfecillin** exert its antibacterial effect?

As a prodrug, **Carfecillin** itself is inactive. In vivo, it is converted to carbenicillin, which is a bactericidal antibiotic.[1] Carbenicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of peptidoglycan synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.



Q3: Why use oral Carfecillin instead of parenteral Carbenicillin in animal models?

Carbenicillin itself has poor oral bioavailability.[4] **Carfecillin**, as a phenyl ester of carbenicillin, is well-absorbed after oral administration in mice, leading to significant blood concentrations of the active drug, carbenicillin.[1] Studies have shown that oral **Carfecillin** is as effective as parenterally administered carbenicillin in treating experimental mouse infections, making it a valuable tool for studying orally available treatments for UTIs.[1]

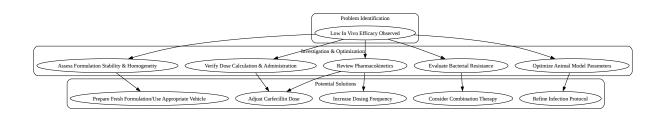
Q4: What are the typical dosages of **Carfecillin** used in animal studies?

The dosage of **Carfecillin** can vary depending on the animal model and the severity of the infection. In rats, repeated oral doses of 180 and 275 mg/kg have been used without adverse effects on hepatic or renal function.[5] The LD50 for oral administration in albino mice is 3924 mg/kg, indicating low acute toxicity.[5]

Troubleshooting Guides Issue 1: Lower than Expected Efficacy in a Mouse UTI Model

If you are observing poor bacterial clearance or a lack of significant reduction in colony-forming units (CFUs) in the bladder and kidneys of your mouse model, consider the following troubleshooting steps.





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Caption: Peptidoglycan synthesis pathway and inhibition by Carbenicillin.

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